

1-Naphthyl diphenylsulfonium triflate molecular weight and formula

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Compound of Interest

Compound Name: *1-Naphthyl diphenylsulfonium triflate*

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In-Depth Technical Guide: 1-Naphthyl Diphenylsulfonium Triflate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Naphthyl diphenylsulfonium triflate**, a prominent photoacid generator (PAG) utilized in advanced lithographic processes. The document details its chemical properties, the mechanism of photoacid generation, and a representative experimental protocol for its application in a chemically amplified photoresist system.

Core Compound Data

1-Naphthyl diphenylsulfonium triflate is a sulfonium salt that serves as a critical component in photolithography, particularly in the formulation of chemically amplified resists. Upon exposure to ultraviolet radiation, it generates a strong acid, which then catalyzes chemical reactions within the resist material, leading to a change in its solubility.

Property	Value
Molecular Weight	450.49 g/mol [1][2]
Chemical Formula	C ₂₂ H ₁₇ F ₃ O ₃ S ₂ [1]
Appearance	Solid[1][2]
Melting Point	132-136 °C[1][2]
Maximum Absorption (λ _{max})	298 nm[1][2]

Mechanism of Photoacid Generation

The primary function of **1-Naphthyl diphenylsulfonium triflate** in photolithography is to generate a Brønsted acid upon irradiation. This process is initiated by the absorption of a photon by the sulfonium salt cation. The general mechanism for photoacid generation by sulfonium salts involves a homolytic cleavage of a carbon-sulfur bond.[3]

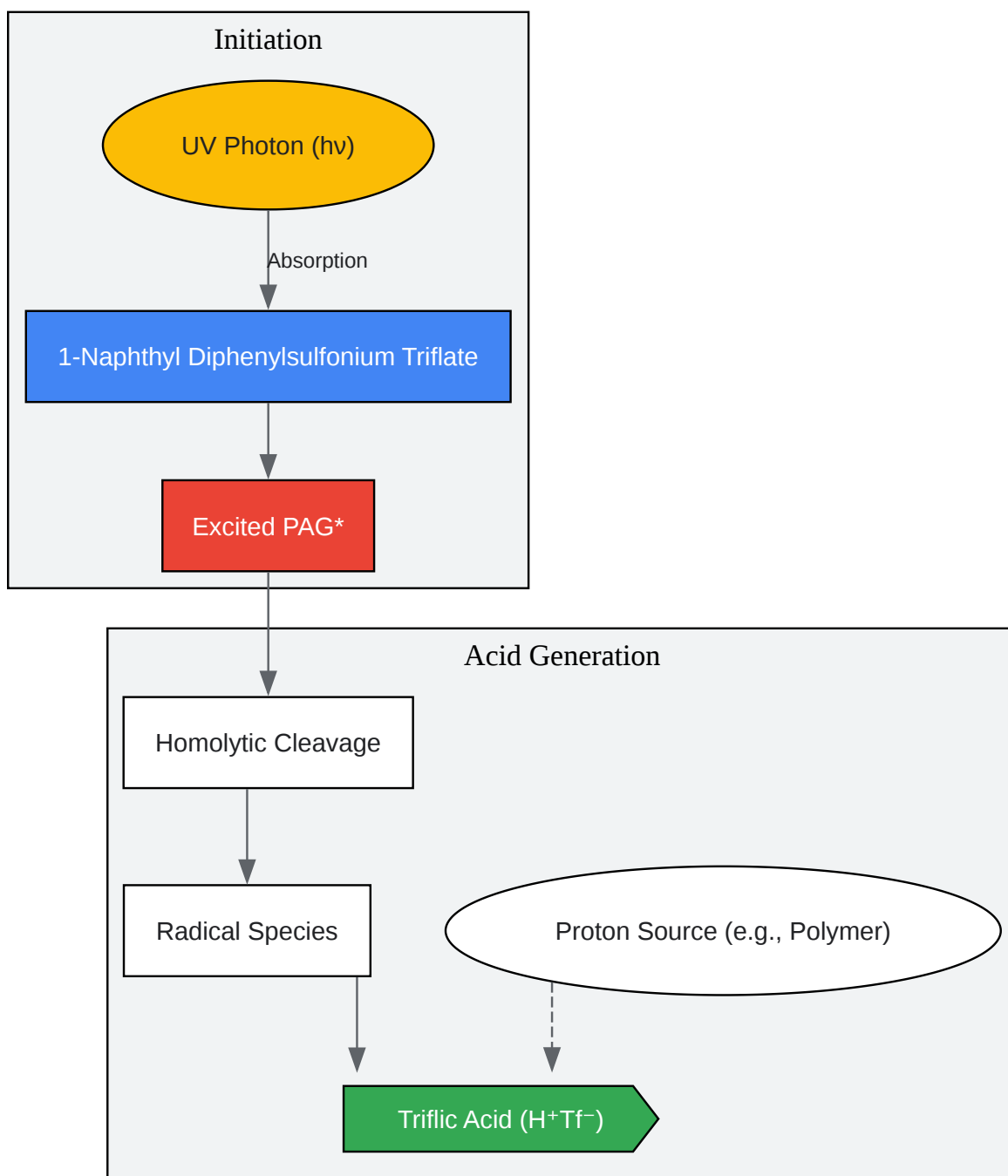
The process can be summarized in the following key steps:

- **Photoexcitation:** The sulfonium salt absorbs a photon, leading to an electronically excited state.
- **Homolytic Cleavage:** In the excited state, the bond between the sulfur atom and one of the aryl groups (in this case, the naphthyl or one of the phenyl groups) breaks homolytically, generating a radical cation and a neutral radical.[4]
- **Proton Abstraction:** The resulting radical species can then abstract a proton from the surrounding environment, such as the polymer matrix or residual solvent, to generate the triflic acid (CF₃SO₃H).

This photochemically generated acid is the key catalytic species in chemically amplified resists.

Logical Diagram of Photoacid Generation

The following diagram illustrates the logical flow of the photoacid generation process initiated by UV irradiation of **1-Naphthyl diphenylsulfonium triflate**.



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Caption: Photoacid generation pathway of **1-Naphthyl diphenylsulfonium triflate**.

Experimental Protocol: Positive-Tone Chemically Amplified Photoresist

This section provides a representative experimental protocol for the formulation and processing of a positive-tone chemically amplified photoresist using a sulfonium salt like **1-Naphthyl diphenylsulfonium triflate**. This protocol is intended as a general guideline and may require optimization for specific applications and equipment.

Materials:

- Polymer: A polymer with acid-labile protecting groups, such as poly(4-hydroxystyrene) partially protected with t-butoxycarbonyl (t-BOC) groups.
- Photoacid Generator (PAG): **1-Naphthyl diphenylsulfonium triflate**.
- Solvent: A suitable solvent for dissolving the polymer and PAG, such as propylene glycol monomethyl ether acetate (PGMEA).
- Developer: An aqueous solution of tetramethylammonium hydroxide (TMAH), typically 0.26 N.
- Substrate: Silicon wafers.

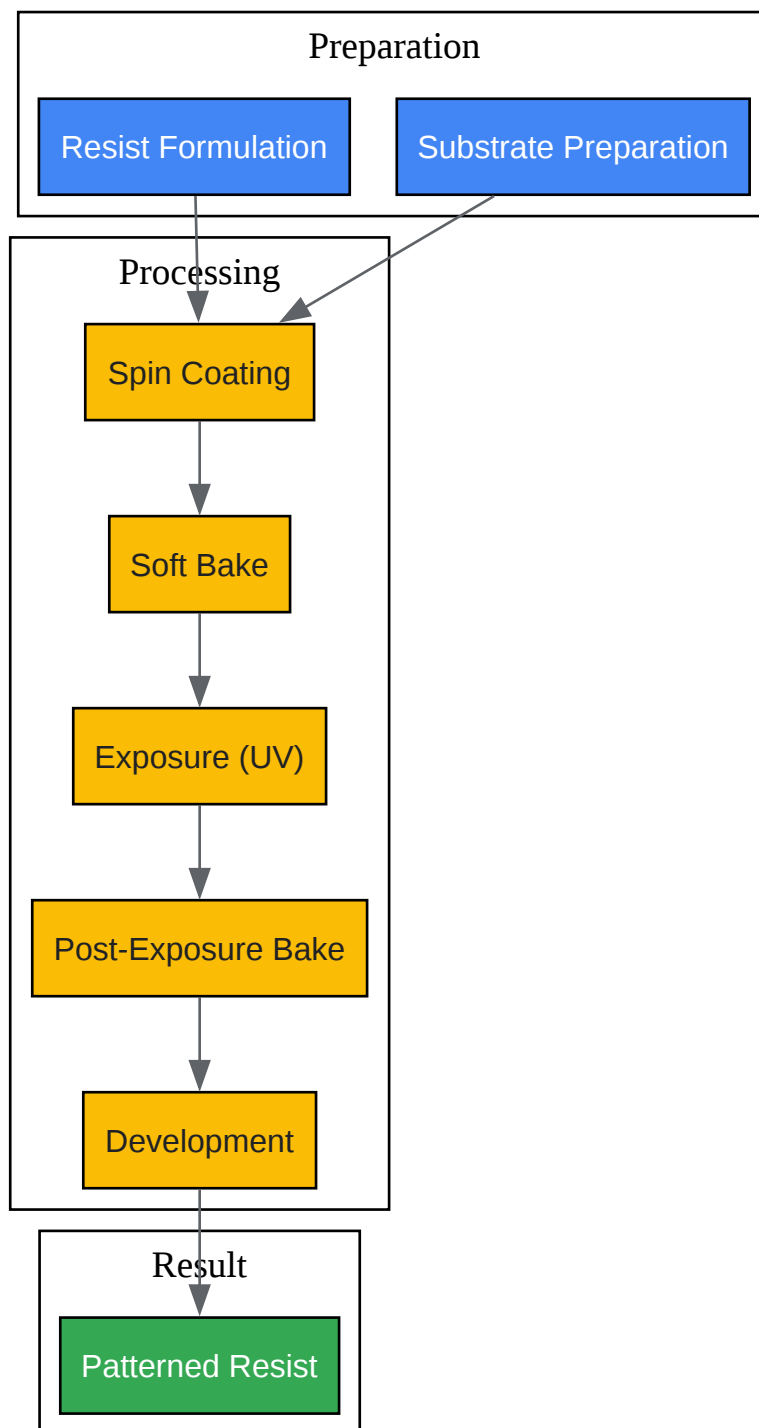
Procedure:

- Resist Formulation:
 - Dissolve the polymer resin in PGMEA to achieve the desired solids content (e.g., 15 wt%).
 - Add the **1-Naphthyl diphenylsulfonium triflate** to the polymer solution. The concentration of the PAG is typically a small percentage of the total solids (e.g., 1-5 wt%).
 - Stir the solution until all components are fully dissolved.
 - Filter the resist solution through a 0.2 μm filter to remove any particulate matter.
- Substrate Preparation and Coating:

- Clean the silicon wafers using a standard cleaning procedure.
- Apply an adhesion promoter, such as hexamethyldisilazane (HMDS), to the wafers.
- Spin-coat the formulated photoresist onto the wafers. The spin speed and time will determine the thickness of the resist film. For example, a spin speed of 3000 rpm for 30 seconds might yield a film thickness of approximately 1 μm .
- Soft Bake:
 - After spin-coating, bake the wafers on a hot plate to remove the residual solvent from the resist film. A typical soft bake is performed at 90-110°C for 60-90 seconds.
- Exposure:
 - Expose the resist-coated wafers to UV radiation through a photomask with the desired pattern. The exposure dose will depend on the sensitivity of the resist and the intensity of the light source.
- Post-Exposure Bake (PEB):
 - After exposure, perform a post-exposure bake to drive the acid-catalyzed deprotection reaction. The PEB conditions are critical for pattern definition and are typically in the range of 110-130°C for 60-90 seconds. During this step, the photogenerated acid diffuses through the resist and removes the protecting groups from the polymer in the exposed regions.
- Development:
 - Immerse the wafers in the TMAH developer solution to remove the exposed regions of the photoresist. The development time will depend on the resist thickness and the developer concentration, typically ranging from 30 to 60 seconds.
 - Rinse the wafers with deionized water and dry them with nitrogen.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the photolithography process using a chemically amplified resist containing **1-Naphthyl diphenylsulfonium triflate**.



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Caption: Experimental workflow for photolithography with a chemically amplified resist.

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